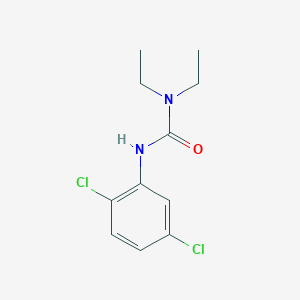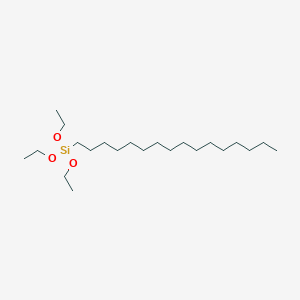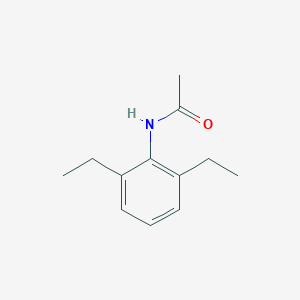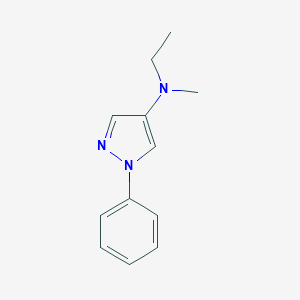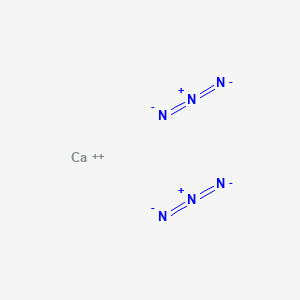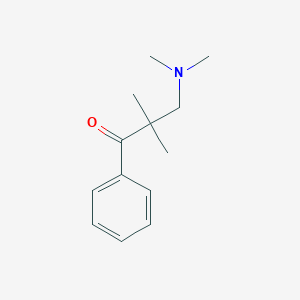
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the β-keto amphetamine family. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is known for its stimulant properties, and it has been reported to induce euphoria, increase sociability, and enhance cognitive function.
Mechanism Of Action
The exact mechanism of action of dibutylone is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, dibutylone increases their concentration in the brain, leading to the psychoactive effects associated with the drug.
Biochemical And Physiological Effects
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. It has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to the psychoactive effects described above.
Advantages And Limitations For Lab Experiments
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a useful tool for researchers studying the effects of psychoactive substances on the brain. However, one limitation of using dibutylone in lab experiments is that its effects on the brain may not accurately reflect the effects of other psychoactive substances, as its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on dibutylone. One area of interest is the development of new psychoactive substances based on the structure of dibutylone. Researchers are also interested in investigating the long-term effects of dibutylone use on the brain and the potential for addiction. Additionally, dibutylone may have potential applications in the treatment of psychiatric disorders, and further research is needed to explore this possibility.
Synthesis Methods
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one can be synthesized in a laboratory using a variety of methods. One common method involves the reaction of 4-methylpropiophenone with N,N-dimethylformamide dimethyl acetal in the presence of hydrochloric acid. The resulting product is then purified using a series of chemical processes.
Scientific Research Applications
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders. 3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has also been investigated for its use as a tool in neuroscience research, particularly in the study of the brain's reward system.
properties
CAS RN |
15451-29-3 |
|---|---|
Product Name |
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one |
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3-(dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19NO/c1-13(2,10-14(3)4)12(15)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI Key |
WKJYCZMXCFRIEO-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(C)C)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(CN(C)C)C(=O)C1=CC=CC=C1 |
Other CAS RN |
15451-29-3 |
synonyms |
3-(Dimethylamino)-2,2-dimethyl-1-phenyl-1-propanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



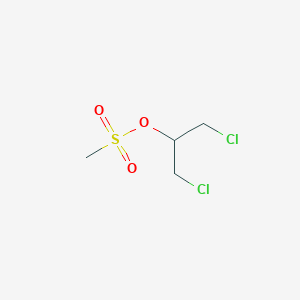
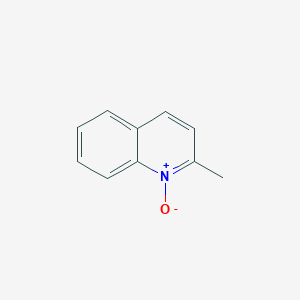
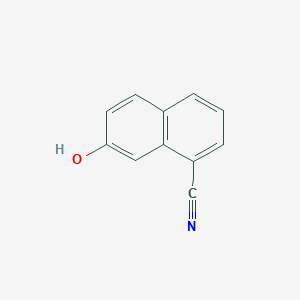
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
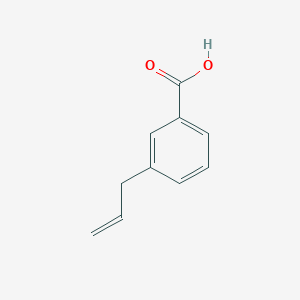

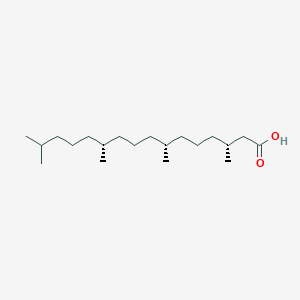
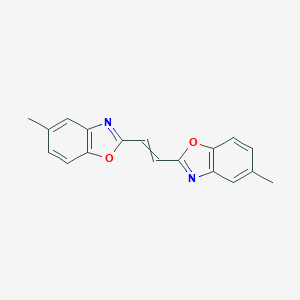
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
